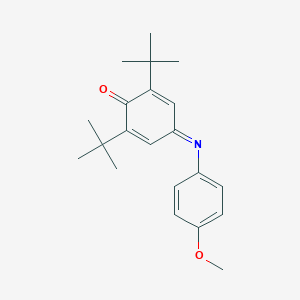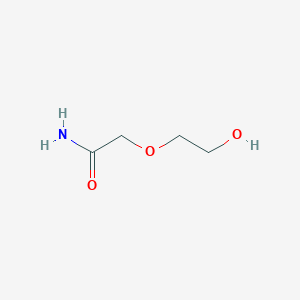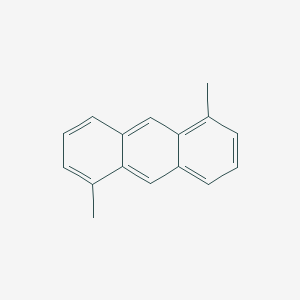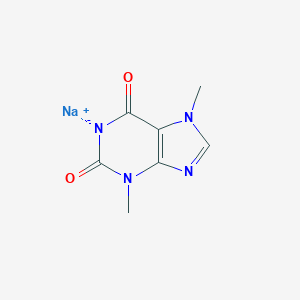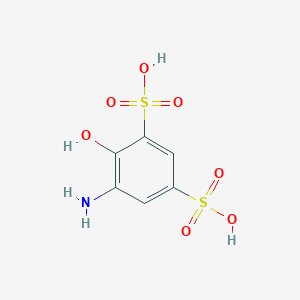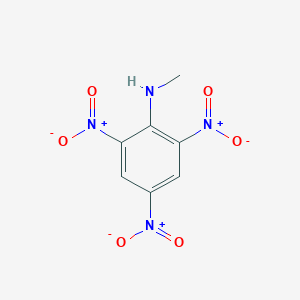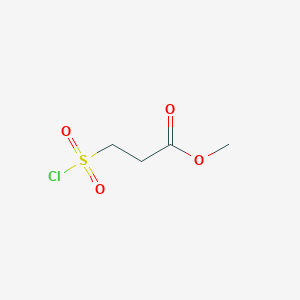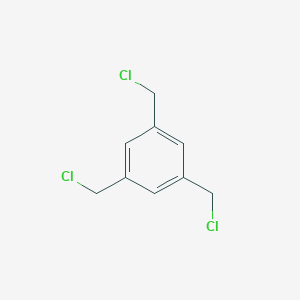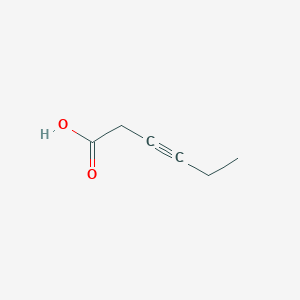![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been used for various scientific research purposes. It is a well-known dye that has been used in a range of applications, including staining biological tissues, as well as in the treatment of methemoglobinemia. In recent years, MB has also been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The mechanism of action of MB is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid-beta and tau proteins, as well as by reducing oxidative stress and inflammation in the brain. MB has also been shown to enhance mitochondrial function, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
MB has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to enhance mitochondrial function. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
Advantages And Limitations For Lab Experiments
One advantage of using MB in lab experiments is its well-established safety profile. It has been used for decades as a dye and in the treatment of methemoglobinemia, and its toxicity is well understood. However, one limitation of using MB is its potential to interfere with other assays or experiments due to its ability to interact with proteins and other molecules.
Future Directions
There are several potential future directions for research on MB. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more targeted and specific derivatives of MB that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of MB and its potential applications in other areas of medicine.
Synthesis Methods
MB can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with benzaldehyde followed by oxidation with dichromate. Another method involves the reaction of N,N-dimethylaniline with malononitrile followed by oxidation with ferric chloride.
Scientific Research Applications
MB has been extensively studied for its potential use in treating neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease. MB has also been shown to have antioxidant and anti-inflammatory properties, which may help to prevent or slow the progression of neurodegenerative diseases.
properties
CAS RN |
17239-69-9 |
|---|---|
Product Name |
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Molecular Formula |
C14H6N4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
InChI Key |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Other CAS RN |
17239-69-9 |
synonyms |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



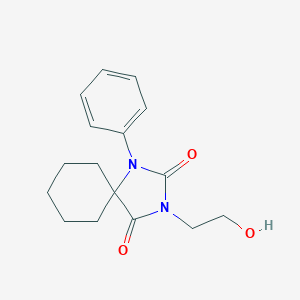
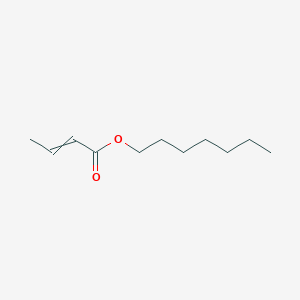
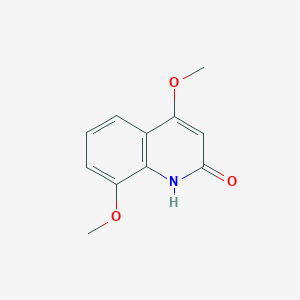
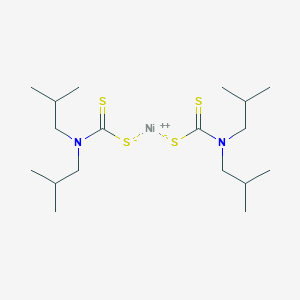
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
